molecular formula C24H21N5O4 B14113360 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14113360
M. Wt: 443.5 g/mol
InChI Key: BLJOMBSFZRKOKA-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound characterized by its unique imidazo[2,1-f]purin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the phenyl and p-tolyl groups. The final step involves esterification to form the acetate group. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various electrophilic reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethyl bromoacetate, and various bases such as triethylamine. Reaction conditions often involve solvents like ethanol and dioxane, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce S-alkylated derivatives, while cyclocondensation reactions can yield triazolothiadiazines .

Scientific Research Applications

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its specific combination of functional groups and its imidazo[2,1-f]purin core.

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O4/c1-15-9-11-17(12-10-15)29-18(16-7-5-4-6-8-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3

InChI Key

BLJOMBSFZRKOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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